Ibotenic acid
Overview
Description
Ibotenic acid, also referred to as ibotenate, is a chemical compound and psychoactive drug that occurs naturally in Amanita muscaria and related species of mushrooms typically found in the temperate and boreal regions of the northern hemisphere . It is a conformationally-restricted analogue of the neurotransmitter glutamate, and due to its structural similarity to this neurotransmitter, acts as a non-selective glutamate receptor agonist . Ibotenic acid can be a powerful neurotoxin in high doses .
Synthesis Analysis
Ibotenic acid was originally isolated from Amanita ibotengutake in Japan . A new synthesis of the excitotoxic natural product Ibotenic acid is described. Benzylation of 3-hydroxy-5-methylisoxazole yielded 3-benzyloxy-5-methylisoxazole and the isomeric isoxazol-3 (2 H)-one .
Molecular Structure Analysis
The molecular formula of Ibotenic acid is C5H6N2O4 . The IUPAC name is 2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid . The InChI is InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) .
Chemical Reactions Analysis
Ibotenic acid can be converted to muscimol involving treatment of related amino acid ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature .
Physical And Chemical Properties Analysis
Ibotenic acid is a non-proteinogenic alpha-amino acid . It has a role as a neurotoxin . The molecular weight of Ibotenic acid is 158.11 g/mol .
Scientific Research Applications
Conversion to Muscimol
Ibotenic acid can be converted to Muscimol . This conversion is significant because Muscimol is a potent gamma aminobutyric acid (GABA) agonist . The conversion process involves treating ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature .
Radiolabelling
Ibotenic acid is used in the high specific activity synthesis of [3H] muscimol . This process involves the treatment of ibotenic acid with tritiated water . The simplicity of this method has solved the radiolabelling challenge that had been elusive for many years .
Detection of Mushroom Toxins
Ibotenic acid is one of the 12 mushroom toxins that can be simultaneously detected using a comprehensive analytical method based on liquid chromatography–tandem mass spectrometry (LC-MS/MS) . This method can be applied to mushrooms, serum, urine, and simulated gastric fluid samples .
Creation of Experimental Brain Lesions
Ibotenic acid is used to create experimental brain lesions in rodents . This application is significant for studying various neurological conditions and understanding the functioning of the brain .
Alzheimer’s Disease Research
Ibotenic acid is used to create a rodent model for studying Alzheimer’s disease . Rats injected with ibotenic acid show a loss of neurons via the hippocampal performant pathway , which is a characteristic feature of Alzheimer’s disease.
Production of Amanita Muscaria Products
Ibotenic acid is decarboxylated to produce Muscimol for the production of Amanita Muscaria products . This process is important for the efficacy and safety of these products .
Mechanism of Action
Target of Action
Ibotenic acid, a naturally occurring compound found in certain mushroom species, primarily targets glutamate receptors in the brain . Glutamate is a key neurotransmitter involved in sending signals between nerve cells . Specifically, ibotenic acid acts as an agonist of the N-methyl-D-aspartate (NMDA) and trans-ACPD receptor sites in multiple systems in the central nervous system .
Mode of Action
Once attached to its targets, ibotenic acid changes ion channel activity . Ion channels play a significant role in controlling the electrical charge of cells . It acts as a non-selective glutamate receptor agonist due to its structural similarity to the neurotransmitter glutamate .
Biochemical Pathways
Ibotenic acid influences cellular signaling pathways vital for how cells communicate . It is a conformationally-restricted analogue of the neurotransmitter glutamate . Due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .
Pharmacokinetics
Ibotenic acid is a prodrug of muscimol, broken down by the liver to that much more stable compound
Result of Action
The molecular and cellular effects of ibotenic acid’s action are profound. It can be a powerful neurotoxin in high doses . The neurotoxic effects appear to be dose-related .
Action Environment
The action, efficacy, and stability of ibotenic acid can be influenced by various environmental factors. For instance, attempts to dry Amanita muscaria, a mushroom species that contains ibotenic acid, could result in the decarboxylation of ibotenic acid to afford muscimol . .
Safety and Hazards
Ibotenic acid is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .
Future Directions
properties
IUPAC Name |
2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCBFDCFXCWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893771 | |
Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2552-55-8, 60573-88-8 | |
Record name | (±)-Ibotenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibotenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibotenic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850 | |
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Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ibotenic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBOTENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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